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molecular formula C9H17NOS B8689565 N-Cyclohexyl-3-sulfanylpropanamide CAS No. 2935-89-9

N-Cyclohexyl-3-sulfanylpropanamide

Cat. No. B8689565
M. Wt: 187.30 g/mol
InChI Key: IILDNJFHFXLQQU-UHFFFAOYSA-N
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Patent
US04868310

Procedure details

Carbon disulfide (76 g) was added to a mixture of sodium sulfide (55 g) in methanol (80 g) and water (80 g) and kept at 20° C. To this was slowly added N-cyclohexylacrylamide (100 g) maintaining the pot temperature at 20°-30° C. The resulting solution was stirred for an additional 2-3 hour and neutralized with concentrated hydrochloric acid. The organic layer was separated, washed with water and evaporated to dryness to afford 122.6 g of N-cyclohexyl-3-mercaptopropionamide (90.5% yield).
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
solvent
Reaction Step One
Name
Quantity
80 g
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[S:3])=S.[S-2].[Na+].[Na+].[CH:7]1([NH:13][C:14](=[O:17])[CH:15]=C)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.Cl>CO.O>[CH:7]1([NH:13][C:14](=[O:17])[CH2:15][CH2:1][SH:3])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
76 g
Type
reactant
Smiles
C(=S)=S
Name
Quantity
55 g
Type
reactant
Smiles
[S-2].[Na+].[Na+]
Name
Quantity
80 g
Type
solvent
Smiles
CO
Name
Quantity
80 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C1(CCCCC1)NC(C=C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at 20° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the pot temperature at 20°-30° C
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NC(CCS)=O
Measurements
Type Value Analysis
AMOUNT: MASS 122.6 g
YIELD: PERCENTYIELD 90.5%
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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